1H,5H)-Dione

Description

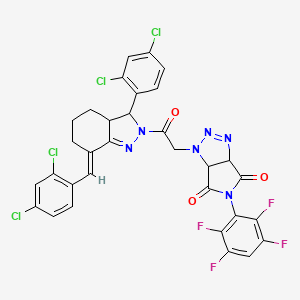

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H20Cl4F4N6O3 |

|---|---|

Molecular Weight |

754.3 g/mol |

IUPAC Name |

3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,3,5,6-tetrafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

InChI |

InChI=1S/C32H20Cl4F4N6O3/c33-15-5-4-13(19(35)9-15)8-14-2-1-3-18-26(14)42-46(28(18)17-7-6-16(34)10-20(17)36)23(47)12-44-30-27(41-43-44)31(48)45(32(30)49)29-24(39)21(37)11-22(38)25(29)40/h4-11,18,27-28,30H,1-3,12H2/b14-8+ |

InChI Key |

WFTGHKMPJJLRKZ-RIYZIHGNSA-N |

Isomeric SMILES |

C1CC2C(N(N=C2/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=CC(=C6F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl |

Canonical SMILES |

C1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=CC(=C6F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1h,5h Dione Systems

Advanced and Green Synthetic Approaches to (1H,5H)-Diones

Asymmetric Synthetic Routes to Chiral (1H,5H)-Dione Compounds

The development of enantioselective methods for accessing chiral cyclic dione (B5365651) compounds is crucial for the synthesis of stereochemically defined molecules. Various catalytic systems, including organocatalysts and transition metal complexes, have been employed to achieve high levels of enantioselectivity.

Organocatalytic approaches have shown particular promise. For instance, enantioselective Michael additions of cyclic β-diones, such as dimedone, to α,β-unsaturated enones, catalyzed by quinine-based primary amines or squaramides, have yielded Michael adducts with optical purities ranging from 52% to 98% ee mdpi.comnih.gov. Similarly, organocatalytic asymmetric [3 + 3] cycloadditions involving 1,3-diones have been utilized to construct chiral six-membered rings, including biologically active spiro skeletons, with high enantioselectivity rsc.org. Furthermore, tandem reactions, such as the Nazarov cyclization/semipinacol rearrangement, catalyzed by chiral Brønsted acids, have successfully generated chiral spiro[4.4]nonane-1,6-diones with up to 97% ee acs.org. Asymmetric aldol (B89426) reactions, for example, between arylglyoxals and hydroxyacetone (B41140) catalyzed by quinine-derived primary amines, have also provided chiral 2,3-dihydroxy-1,4-diones with excellent enantioselectivities, reaching up to 97% ee mdpi.com.

Metal-catalyzed strategies are also significant. For example, cinchona alkaloid-derived pyrimidines have been employed as effective asymmetric catalysts in Michael reactions between cyclic diketones and β,γ-unsaturated-α-ketoesters, achieving enantiomeric excesses of 94–99% ee nih.gov. While direct asymmetric catalytic addition of 1,3-dicarbonyl compounds to unactivated alkynes is an area of ongoing research, significant progress has been made in related transformations researchgate.net.

Table 1: Selected Asymmetric Synthetic Routes to Chiral Cyclic Dione Derivatives

| Reaction Type | Substrate Class (Dione) | Catalyst System | Yield (%) | Enantiomeric Excess (ee) (%) | Key Feature | Reference |

| Michael Addition | Cyclic β-diones (e.g., Dimedone) | Quinine-based primary amine/squaramide | 63–99 | 52–98 | Access to chiral Michael adducts | mdpi.comnih.gov |

| [3 + 3] Cycloaddition | 1,3-Diones | Chiral organocatalyst (e.g., C19) | High | High | Construction of chiral spiro[4H-pyran-3,3′-oxindole] skeletons | rsc.org |

| Tandem Nazarov Cyclization/Semipinacol Rearrangement | Spiro[4.4]nonane-1,6-diones | Chiral Brønsted acid (e.g., N-triflylphosphoramide) | Up to 96 | Up to 97 | Formation of four stereocenters, including a quaternary center | acs.org |

| Aldol Addition | Arylglyoxals, Hydroxyacetone | Quinine-derived primary amine | Up to 92 | Up to 97 | Synthesis of chiral 2,3-dihydroxy-1,4-diones | mdpi.com |

| Michael Addition | Cyclic diketones | Cinchona alkaloid-derived pyrimidines | 64–99 | 94–99 | Catalytic asymmetric addition to β,γ-unsaturated-α-ketoesters | nih.gov |

| Michael Addition–Cyclization Cascade | Cyclopentane-1,2-dione | Bifunctional squaramide | Excellent | Excellent | Formation of bicyclic hemiacetals | researchgate.netnih.gov |

| Desymmetrization of Cyclic Diones | Cyclic Diones | Various (e.g., Lewis acid catalysis) | Good | High | Formation of bicyclic products with multiple contiguous stereocenters | beilstein-journals.org |

| Asymmetric Alkylation/Reduction | Spirocyclic diones | C2-symmetric cycloalkane-1,2-diols (chiral auxiliary) | High | High | Synthesis of enantiomerically pure spirocyclic diones | rsc.org |

Regioselective and Stereoselective Functionalization of (this compound Cores

Functionalizing the core structure of cyclic diones with high regioselectivity and stereoselectivity is paramount for building molecular complexity. This involves selective modification of ring positions or exocyclic substituents.

Directed Derivatization of Ring Positions

The regioselective functionalization of specific ring positions within dione systems has been achieved through various catalytic strategies. For instance, copper/silver co-catalyzed cross-dehydrogenative coupling reactions have enabled the regioselective C5–H functionalization of 8-aminoquinoline (B160924) amides with the methylenic C–H bond of 1,3-dicarbonyl compounds, demonstrating high regioselectivity under mild conditions thieme-connect.comresearchgate.netthieme-connect.com. Another approach involves regioselective C-1 functionalization of 1,3-dicarbonyl compounds via asymmetric aldol reactions, leading to specific derivatives with high optical purity nih.gov. Furthermore, the methylene (B1212753) position of indane-1,3-diones has been selectively functionalized using various halogenating agents nih.gov. Lewis acid-catalyzed cyclization reactions have also been employed to achieve regioselective functionalization, as seen in the synthesis of bicyclo[3.n.1]alkenone frameworks from alkynyl enones and cyclic ketones diva-portal.orgrsc.org.

Table 2: Regioselective Functionalization of Cyclic Dione Cores

| Reaction Type | Substrate Class (Dione) | Functionalized Position | Reagent/Catalyst System | Regioselectivity | Key Feature | Reference |

| Cross-Dehydrogenative Coupling (CDC) | 1,3-Dicarbonyl Compounds | C5–H (of 8-aminoquinoline amides) | Cu/Ag co-catalysis | High | Remote C5–H coupling with methylenic C–H bond of 1,3-dicarbonyls | thieme-connect.comresearchgate.netthieme-connect.com |

| Asymmetric Aldol Reaction | 1,3-Dicarbonyl Compounds | C-1 | Catalytic asymmetric aldol | High | C-1 functionalization, producing spirooxindoles/butyrolactones | nih.gov |

| Halogenation | Indane-1,3-diones | Methylene position (C-2) | Various halogenating agents (e.g., Selectfluor®, DBH) | High | Selective functionalization at the active methylene group | nih.gov |

| Cyclization | Cyclic Ketones (e.g., Cyclohexanone derivatives) | Ring formation | Lewis acid catalysis (e.g., TiCl4) + alkynyl enones | High | Formation of bicyclo[3.n.1]alkenone frameworks | diva-portal.orgrsc.org |

| C-H Functionalization | 1,3-Dicarbonyl Compounds | Specific C-H bonds | Transition metal catalysis (e.g., Rh, Ru) | High | Directed derivatization of ring positions | acs.org |

Formation of Spiro and Fused Ring (this compound Architectures

The construction of spirocyclic and fused polycyclic systems incorporating dione moieties represents a significant area of synthetic endeavor. These complex architectures are often achieved through cascade reactions, cycloadditions, and annulations.

Spirocyclic Architectures: The formation of spirocyclic diones is frequently accomplished via organocatalytic cascade reactions and asymmetric cycloadditions. For instance, cyclopentane-1,2-dione has been used in asymmetric Michael addition–cyclization cascades with α,β-unsaturated aldehydes or alkylidene oxindoles to yield bicyclic hemiacetals and spiro-fused systems with high enantioselectivity researchgate.netnih.gov. Organocatalytic asymmetric tandem reactions, such as the Nazarov cyclization/semipinacol rearrangement, have been developed for the synthesis of chiral spiro[4.4]nonane-1,6-diones acs.org. Furthermore, chiral auxiliaries have been employed in asymmetric alkylation and reduction strategies to synthesize enantiomerically pure spirocyclic diones rsc.org. Other methods include copper-catalyzed heteroannulation reactions to form spiro[indane-1,3-dione-1-pyrrolines] rsc.org and three-component reactions involving cyclopentane-1,3-dione to generate spiro[dihydropyridine-oxindoles] beilstein-journals.org.

Fused Ring Architectures: Fused ring systems incorporating dione units are synthesized through various cyclization and annulation strategies. For example, sequential Michael addition/bicyclization reactions have been used to construct fused 2,8-dioxabicyclo[3.3.1]nonanes from 1,3-cyclohexanedione (B196179) derivatives nih.gov. Double Friedel-Crafts acylation has been employed for the synthesis of fused heteroaromatic diones rsc.org. Lewis acid-catalyzed cyclization of alkynyl enones with cyclic ketones provides access to bicyclo[3.n.1]alkenone frameworks diva-portal.orgrsc.org. Additionally, hexadehydro-Diels–Alder domino reactions have been utilized for the synthesis of fused isoindole-1,3-dione derivatives scispace.com, and 1,3-cyclohexanedione has been used in condensation reactions to form fused phenanthroline derivatives researchgate.net.

Table 3: Formation of Spiro and Fused Ring (this compound Architectures

| Reaction Type | Dione Substrate(s) | Cyclization Strategy | Resulting Architecture | Key Feature | Reference |

| Michael Addition–Cyclization Cascade | Cyclopentane-1,2-dione, α,β-unsaturated aldehydes | Organocatalytic cascade | Bicyclic hemiacetals | High enantioselectivity | researchgate.net |

| Tandem Nazarov Cyclization/Semipinacol Rearrangement | N/A (forms spiro[4.4]nonane-1,6-diones) | Organocatalytic tandem reaction | Spiro[4.4]nonane-1,6-diones | Formation of four stereocenters | acs.org |

| Asymmetric Alkylation/Reduction | N/A (forms spirocyclic diones) | Chiral auxiliary-mediated | Spirocyclic diones (e.g., spiro[4.4]nonane-1,6-dione) | Enantio- and diastereoselective synthesis | rsc.org |

| Copper-Catalyzed Heteroannulation | 2-Arylideneindane-1,3-diones, Ketoxime acetates | Heteroannulation | Spiro[indane-1,3-dione-1-pyrrolines] | Broad substrate scope, high yields | rsc.org |

| Three-Component Reaction | Cyclopentane-1,3-dione, Isatin, Arylamine | Condensation | Spiro[dihydropyridine-oxindoles] | Convenient protocol, satisfactory yields | beilstein-journals.org |

| Sequential Michael Addition/Bicyclization | 1,3-Cyclohexanedione derivatives, Enones | Sequential reaction | Fused 2,8-dioxabicyclo[3.3.1]nonanes | Stereoselective synthesis | nih.gov |

| Double Friedel-Crafts Acylation | Heteroaromatic precursors | Intramolecular acylation | Fused heteroaromatic diones | Concise and efficient method | rsc.org |

| Lewis Acid-Catalyzed Cyclization | Alkynyl enones, Cyclic ketones (e.g., cyclohexanone) | Intermolecular cyclization | Bicyclo[3.n.1]alkenone frameworks | Stereoselective synthesis | diva-portal.orgrsc.org |

| Hexadehydro-Diels–Alder Domino Reaction | Tetraynes, Imidazole derivatives | Cascade reaction | Fused isoindole-1,3-dione derivatives | Metal-free, high atom economy | scispace.com |

| Condensation | 1,3-Cyclohexanedione, Aldehydes, Amines | Three-component condensation | Fused benzo[b] nih.govnih.govphenanthroline derivatives | Formation of new fused polycyclic systems | researchgate.net |

Compound List

1,3-Dicarbonyl Compounds

1,3-Cyclohexanedione

Dimedone

Cyclopentane-1,2-dione

Indane-1,3-dione

Pyrrolidine-2,3-diones

Spiro[4.4]nonane-1,6-diones

Thiazolidine-2,4-diones

2,8-Dioxabicyclo[3.3.1]nonanes

Fused Heteroaromatic Diones

Bicyclo[3.n.1]alkenones

Isoindole-1,3-diones

Spiro[indane-1,3-dione-1-pyrrolines]

Spiro[dihydropyridine-oxindoles]

Fused Phenanthroline Derivatives

Reactivity and Mechanistic Investigations of 1h,5h Dione Systems

Fundamental Reaction Pathways of (1H,5H)-Diones

The fundamental reaction pathways of (1H,5H)-diones are diverse, stemming from the electrophilic nature of the carbonyl carbons and the acidity of the alpha-protons. These pathways include nucleophilic additions, electrophilic substitutions on aromatic variants, and complex rearrangements.

The carbonyl groups in (1H,5H)-diones are primary sites for nucleophilic attack. Due to the polarity of the carbon-oxygen double bond, the carbonyl carbon atom carries a partial positive charge, rendering it electrophilic. Nucleophiles, which are electron-rich species, are drawn to this electron-deficient center. wikipedia.org

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the carbonyl carbon. khanacademy.org This leads to the breaking of the pi bond of the carbonyl group and the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. In the case of diones, this can occur at one or both carbonyl centers, depending on the stoichiometry and reaction conditions.

Common nucleophiles that react with diones include organometallic reagents (like Grignard reagents), hydrides, amines, and cyanide ions. wikipedia.org For instance, the reaction with hydrogen cyanide leads to the formation of cyanohydrins. Reactions involving weak nucleophiles may require acid catalysis to activate the carbonyl group.

A notable example is the reaction of 1,2-alkynediones, which can undergo an electrophilic iodocyclization followed by a nucleophile addition in a cascade transformation to synthesize various oxygen heterocycles. acs.org This process involves a domino 5-endo-dig oxa-cyclization and subsequent nucleophile addition under mild conditions. acs.org

| Reagent | Product Type | Key Features |

| Grignard Reagents (R-MgX) | Tertiary Alcohols | Formation of new carbon-carbon bonds. |

| Hydride Reagents (e.g., NaBH4) | Diols | Reduction of one or both carbonyl groups. |

| Primary Amines (R-NH2) | Imines/Enamines | Formation of carbon-nitrogen double or single bonds. |

| Hydrogen Cyanide (HCN) | Cyanohydrins | Addition of a cyano group and a hydroxyl group. |

In aromatic (1H,5H)-dione analogues, the aromatic ring can undergo electrophilic aromatic substitution (SEAr). wikipedia.org This reaction involves the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. wikipedia.org The dione (B5365651) functionality acts as a substituent on the aromatic ring, influencing the rate and regioselectivity of the substitution.

The dione group is generally considered deactivating and meta-directing due to its electron-withdrawing nature. The carbonyl groups pull electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. lkouniv.ac.in This deactivation is particularly pronounced at the ortho and para positions, leading to preferential substitution at the meta position.

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl (-COR) or alkyl (-R) group, respectively, using a Lewis acid catalyst. masterorganicchemistry.com

Substituents already present on the aromatic ring can either activate or deactivate the ring towards further substitution and direct the incoming electrophile to specific positions. wikipedia.org

(this compound systems can undergo intriguing ring-contraction and ring-expansion rearrangements, often leading to the formation of novel carbocyclic and heterocyclic frameworks. wikipedia.org These reactions typically involve the generation of a reactive intermediate that facilitates the skeletal reorganization. wikipedia.org

One prominent example is the phosphine-promoted ring expansion of 2-benzylidene-indane-1,3-diones with diynoates. nih.govacs.org This reaction proceeds via an initial phosphine addition to generate a zwitterionic intermediate, which then undergoes a [3+2] annulation and subsequent one-carbon-atom ring expansion to yield naphthoquinones fused with a five-membered ring. nih.govacs.org This transformation represents a novel strategy for constructing complex tricyclic systems. nih.gov

Furthermore, the resulting naphthoquinone derivatives can undergo a subsequent ring contraction through a port.ac.ukmasterorganicchemistry.com sigmatropic rearrangement upon oxidation with agents like m-CPBA. nih.gov This rearrangement leads to the formation of spiro indan-1,3-diones. nih.gov

Another example involves the selective catalytic hydrogenation of 2-phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione, which results in a novel ring cyclization–expansion reaction to produce a nine-membered nitrogen-containing heterocycle. port.ac.uk Similar ring expansions have been observed with 2-methyl-2-(ω-N-phthalimidoalkyl)-indan-1,3-diones, yielding eight- and nine-membered nitrogen-containing rings. port.ac.uk In some instances, these expanded rings can undergo further transannular reactions to form fused heterocyclic systems. port.ac.uk

| Starting Material | Reagents/Conditions | Product | Rearrangement Type |

| 2-Benzylidene-indane-1,3-diones and diynoates | Tricyclohexyl phosphine | Naphthoquinones fused with a five-membered ring | Ring Expansion nih.govacs.org |

| Naphthoquinones from above | mCPBA | Spiro indan-1,3-diones | Ring Contraction nih.gov |

| 2-Phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione | Catalytic Hydrogenation | Nine-membered nitrogen-containing heterocycle | Ring Cyclization-Expansion port.ac.uk |

Mechanistic Elucidation of Key Transformations of (1H,5H)-Diones

The elucidation of reaction mechanisms for transformations involving (1H,5H)-diones is critical for understanding their reactivity and for the rational design of new synthetic methodologies. This often involves a combination of experimental studies and theoretical calculations.

Transition state analysis provides profound insights into the energetic barriers and geometries of the highest-energy points along a reaction coordinate. dntb.gov.ua For reactions involving (1H,5H)-diones, computational methods such as Density Functional Theory (DFT) are frequently employed to model transition states. researchgate.netmdpi.com

In the context of photoclick reactions of 9,10-phenanthrenequinone (a type of aromatic dione) with electron-rich alkenes, theoretical calculations have been used to investigate the excited-state energy levels. acs.orgacs.org These studies revealed an inversion between the 1nπ* and 1ππ* excited states, which directly influences the efficiency of intersystem crossing and, consequently, the reaction mechanism. acs.orgacs.org By modifying substituents on the dione, the reaction can be tuned to proceed through either a direct coupling pathway or a triplet-triplet energy transfer-mediated pathway. acs.orgacs.org

For rearrangement reactions, such as the Pd-catalyzed transformations of vinylethylene carbonates with indane-1,3-dione derivatives, transition state analysis can explain the observed stereoselectivity. nih.gov The formation of hydrogen bonds between the reaction intermediates and ligands can lead to different transition state energies, favoring the formation of a single diastereoisomer. nih.gov

The identification and characterization of reaction intermediates are fundamental to understanding the stepwise progression of a chemical transformation. In reactions involving (1H,5H)-diones, various transient species can be formed.

For instance, indane-1,3-dione is a versatile intermediate in the synthesis of various heterocyclic compounds like 4-azafluorenones. benthamscience.comnih.gov The reactivity of its active methylene (B1212753) group and dicarbonyl functionalities allows for its use in multicomponent reactions and domino reactions. nih.govnih.gov

In the fluorination of indane-1,3-dione using Selectfluor®, the reaction is proposed to proceed through the attack of the enol's double bond onto the fluorinating agent. nih.gov This is followed by deprotonation to yield a monofluorinated intermediate, which can then undergo a second fluorination. nih.gov

Ylides derived from diones like 5,5-dimethylcyclohexane-1,3-dione (dimedone) are also important intermediates. nih.gov The electron-rich nature of these ylides facilitates the synthesis of electron-rich aromatic compounds. nih.gov

Furthermore, in the context of radiochemistry, small molecules labeled with isotopes, such as 18F-labeled aryl groups, can serve as intermediates for the synthesis of more complex molecules that cannot be directly fluorinated. nih.gov

| Reaction Type | Key Intermediate(s) | Role of Intermediate |

| Fluorination of Indane-1,3-dione | Monofluorinated dione | Precursor to the difluorinated product nih.gov |

| Synthesis from Dimedone | Ylide | Electron-rich species for arene synthesis nih.gov |

| Synthesis of 4-Azafluorenones | Indane-1,3-dione | Versatile building block benthamscience.comnih.gov |

| Radiosynthesis | 18F-labeled aryl groups | Building blocks for complex radiolabeled molecules nih.gov |

Kinetic and Thermodynamic Parameters Governing (this compound Transformations

The transformation of (this compound systems is governed by specific kinetic and thermodynamic parameters that dictate the reaction rates and product stability. Mechanistic investigations, often supported by computational methods like Density Functional Theory (DFT), provide insight into the energy landscapes of these reactions.

Key parameters such as activation energy (Ea) and reaction energy barriers determine the feasibility and speed of a given transformation. For instance, in solid-state polymorphic transformations of dione-containing compounds, the activation energy required to convert from one crystalline form to another can be quantified. A study on the polymorphic transformation of Agomelatine, a complex molecule containing a dione substructure, determined the activation energy for the conversion to be in the range of 116-122 kJ mol⁻¹ researchgate.net. In another example involving gold-catalyzed reactions to form α-aryl ketones, a transition state for the formation of a trans-vinylgold(III) complex was located with a calculated formation barrier of -28.6 kcal mol⁻¹ acs.org. These values are crucial for understanding reaction mechanisms and optimizing conditions.

The following table summarizes key kinetic parameters found in transformations involving dione-like systems.

| Transformation Type | Compound System | Parameter | Value | Source |

| Solid-State Polymorphic Transformation | Agomelatine | Activation Energy (Ea) | 116-122 kJ mol⁻¹ | researchgate.net |

| Gold-Catalyzed 1,2-Difunctionalization of Alkynes | α-Aryl Ketone Synthesis | Formation Barrier (Ts-1) | -28.6 kcal mol⁻¹ | acs.org |

These studies highlight that both experimental and computational approaches are vital for elucidating the energetic factors that control the reactions of dione compounds. The data obtained are essential for predicting reaction outcomes and designing more efficient synthetic pathways.

Chemoselectivity and Regioselectivity in (this compound Reactions

The presence of two carbonyl groups, along with other reactive sites, in (this compound systems makes chemoselectivity and regioselectivity critical aspects of their reactivity. Controlling where and how a reaction occurs is paramount for the successful synthesis of target molecules.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In dione systems, this often involves the selective reaction of one carbonyl group over the other. This selectivity can be controlled by electronic or steric factors within the molecule. For example, in 5-alkoxy-1H-indene-1,3(2H)-diones, one of the two ketone groups is selectively activated due to mesomeric (resonance) effects from the alkoxy substituent, leading to a specific reaction at that site mdpi.com. Similarly, in Knoevenagel condensation reactions involving indane-1,3-dione, the highly active methylene group flanked by the two carbonyls is the preferred site of reaction mdpi.com.

Regioselectivity is the preference for a reaction to occur at one direction or position over all other possible directions or positions. This is particularly relevant in cycloaddition reactions and when substituents on the dione ring create non-equivalent reaction sites.

Factors influencing regioselectivity include:

Electronic Effects : The electronic properties of substituents can direct incoming reagents to a specific position. In Diels-Alder reactions involving juglone (a naphthoquinone dione), the regioselectivity is found to be dependent on the polarity of the diene nih.gov. The introduction of an anthraquinone substituent reverses the typical regiochemical outcome observed with unsubstituted juglone nih.gov.

Steric Hindrance : Bulky substituents can block access to a particular reaction site, thereby directing the reaction to a less hindered position. This strategy has been used to control the regioselectivity in the synthesis of derivatives of indane-1,3-dione mdpi.com.

Catalysts : Lewis acid catalysts can be employed to influence and control the regiochemical outcome of reactions involving diones nih.gov. Gold-catalyzed reactions involving alkynes have also demonstrated high regioselectivity in forming α-aryl ketones acs.org.

In some cases, a lack of regioselectivity can lead to a mixture of inseparable isomers, as observed in the Knoevenagel reaction with certain substituted 1H-indene-1,3(2H)-diones mdpi.com. Conversely, excellent regiochemistry with high selectivity has been achieved in other systems, demonstrating the potential for precise synthetic control researchgate.net.

Tautomerism, Isomerism, and Conformational Analysis of 1h,5h Dione Systems

Keto-Enol Tautomerism in (1H,5H)-Dione Systems

Keto-enol tautomerism is a fundamental equilibrium process in carbonyl chemistry, where isomers of a compound, known as tautomers, readily interconvert. libretexts.org In dione (B5365651) systems, this equilibrium between the diketo form and one or more enol forms is particularly significant. The process involves the migration of a proton and the shifting of bonding electrons. libretexts.orgmasterorganicchemistry.com This tautomerism can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com While the keto form is generally more stable for simple ketones, the presence of a second carbonyl group in diones can significantly influence the position of the equilibrium. youtube.com

Influence of Ring Size on Keto-Enol Equilibrium

In cyclic dione systems, the size of the ring plays a critical role in determining the stability of the keto and enol tautomers and the energy barrier for their interconversion. Ring strain, aromaticity, and conformational flexibility are key determinants of the keto-enol equilibrium.

Computational studies, such as those using Density Functional Theory (DFT), have shown that the activation free energy for tautomerization varies significantly with ring size. acs.orgnih.gov For instance, in α-cyclodiones, the activation barrier does not follow a simple linear trend. The three-membered α-cyclopropanedione has a lower activation barrier compared to four-, five-, and six-membered rings, a phenomenon attributed to the role of aromaticity in the equilibrium process. acs.org Conversely, four-membered ring systems, such as cyclobutanedione, are resistant to enolization due to the substantial ring strain that develops in the transition state and the resulting enol product. nih.govresearchgate.net In larger rings like cycloheptane-1,2-dione, the diketo form is more stable, and the ring's flexibility means it does not exist in a planar conformation. acs.org

Studies on cyclic 2-nitroalkanones, which also contain a dione-like functionality, have similarly found that the enol content alternates with ring size, with the relative amount of enol decreasing in the order: six-membered > seven-membered > eleven-membered > twelve-membered > fifteen-membered rings in cyclohexane (B81311) solvent. researchgate.netnih.gov

Table 1: Activation Free Energy for Keto-Enol Tautomerization in α-Cyclodiones This table presents calculated activation free energy barriers for the uncatalyzed keto-enol tautomerization process in various α-cyclodione ring systems. The data is derived from computational studies using the M062X/6-31+G(d,p) level of theory. acs.orgnih.gov

| Ring System | Activation Free Energy (kcal/mol) | Key Observation |

|---|---|---|

| α-Cyclopropanedione (3-membered) | 54.9 | Lower barrier compared to other systems, influenced by aromaticity. acs.orgnih.gov |

| α-Cyclobutanedione (4-membered) | Higher than others | Does not favor tautomerization due to increased ring strain in the transition state. acs.orgnih.gov |

| Cyclopentane-1,2-dione (5-membered) | Higher than 3- and 6-membered | Intermediate stability and barrier height. acs.org |

| Cyclohexane-1,2-dione (6-membered) | 67.3 | Experimental results confirm keto-enol formation. acs.org |

| Cycloheptane-1,2-dione (7-membered) | 64.0 | The diketo form is energetically more stable than the enol form. acs.org |

Solvent Effects on Tautomeric Preferences of (1H,5H)-Diones

The solvent environment has a profound impact on the position of the keto-enol equilibrium. The general principle is that the equilibrium will shift to favor the more polar tautomer in a more polar solvent. acs.org However, the relative polarity of the keto and enol forms is not always straightforward.

In many acyclic 1,3-diones, the enol form is stabilized by a strong intramolecular hydrogen bond, which makes it less polar than the diketo form. Consequently, in non-polar solvents like cyclohexane or carbon tetrachloride, the enol form is predominant. researchgate.net In contrast, polar solvents, especially those capable of acting as hydrogen bond acceptors (e.g., DMSO, water, methanol), can disrupt this internal hydrogen bond. researchgate.net This disruption destabilizes the enol form relative to the keto form, shifting the equilibrium towards the diketo tautomer. Theoretical models confirm that bulk solvent effects favor the enol form in more polar media when intramolecular bonding is not the dominant factor. nih.govresearchgate.net For some dione systems, a supermolecular solvent approach, where solvent molecules are explicitly included in calculations, is needed to accurately predict chemical properties and tautomeric equilibrium in solution. rsc.org

Table 2: Tautomeric Equilibrium of Pentane-2,4-dione in Various Solvents This table illustrates the effect of solvent polarity on the percentage of the enol tautomer for the model 1,3-dione, pentane-2,4-dione.

| Solvent | Solvent Type | % Enol Form |

|---|---|---|

| Hexane | Non-polar | ~97% |

| Carbon Tetrachloride | Non-polar | ~95% |

| Acetone | Polar Aprotic | ~74% |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~62% |

| Methanol | Polar Protic | ~81% |

| Water | Polar Protic | ~15% |

Note: Values are approximate and sourced from various NMR studies. The trend shows high enol content in non-polar solvents and lower content in hydrogen-bond disrupting solvents like water. researchgate.netstackexchange.com

Role of Intramolecular and Intermolecular Hydrogen Bonding in Tautomer Stability

Hydrogen bonding is a critical factor governing the stability of tautomers in dione systems. quora.com For 1,3-diones, the enol form can establish a strong intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the adjacent carbonyl group. masterorganicchemistry.com This interaction forms a stable, quasi-aromatic six-membered ring, which significantly lowers the energy of the enol tautomer, making it more favorable than it would be in a simple ketone. youtube.comquora.comyoutube.com This stabilization can be so pronounced that the enol form becomes the major or even predominant species in solution, especially in non-polar solvents where this internal bond is not disrupted. masterorganicchemistry.comstackexchange.com

Intermolecular hydrogen bonds with solvent molecules introduce a competitive effect. quora.com

In protic or hydrogen-bond accepting solvents (like water or DMSO): The solvent molecules can form strong intermolecular hydrogen bonds with both the keto and enol forms. This can disrupt the favorable intramolecular hydrogen bond of the enol, leading to a decrease in its relative stability. researchgate.net

In non-polar, aprotic solvents (like hexane): The solvent cannot form significant hydrogen bonds, leaving the intramolecular hydrogen bond of the enol intact and dominant, thus stabilizing the enol form. researchgate.net

In some cases, less stable tautomers have been calculated to form stronger hydrogen bonds with water molecules, a phenomenon that can influence reaction pathways in aqueous environments. rsc.org The interplay between these bonding types is therefore essential for predicting tautomeric preferences in different chemical environments.

Stereoisomerism and Atropisomerism in (this compound Derivatives

Beyond tautomerism, the three-dimensional arrangement of atoms in (this compound derivatives gives rise to various forms of stereoisomerism. The presence of stereocenters or chiral axes leads to the existence of diastereomers and enantiomers, the selective synthesis of which is a key objective in modern organic chemistry.

Diastereoselectivity in the Formation and Reactions of (1H,5H)-Diones

Diastereoselective reactions are those in which one diastereomer is preferentially formed over another. In the synthesis of cyclic systems derived from or containing a dione moiety, achieving high diastereoselectivity is crucial for controlling the final product's structure and properties.

One-pot cascade reactions are a powerful tool for constructing complex molecular architectures with high diastereoselectivity. For example, a nitro-Mannich/lactamization cascade has been developed for the synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones, achieving high levels of diastereoselectivity in a straightforward procedure. nih.gov

Similarly, organocatalytic cycloaddition reactions are effective for creating chiral spirocyclic scaffolds with excellent diastereoselectivity. nih.gov The synthesis of spiro-fused polycyclic systems via an asymmetric vinylogous Michael addition followed by a cascade of reactions can produce products with excellent yields and diastereoselectivities. acs.org The diastereoselectivity in these reactions is often governed by the transition state geometry, where steric and electronic factors favor one approach of the reactants over another. For instance, in the synthesis of a new spiroether, a diastereomeric excess of over 99% was achieved, which was attributed to the formation of a rigid, chair-like transition state that strongly favored one nucleophilic attack trajectory. mdpi.com

Enantioselective Synthesis and Resolution of Chiral (this compound Scaffolds

The synthesis of a single enantiomer of a chiral molecule is a cornerstone of pharmaceutical and materials science. For chiral (this compound scaffolds, several strategies are employed to achieve high enantioselectivity.

Catalytic Asymmetric Synthesis: This is the most efficient approach, where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer.

Organocatalysis: Chiral amines or squaramides can catalyze reactions like [4+2] cycloadditions or Michael additions to produce chiral spiro-oxindoles and spiro-fused polycyclic scaffolds with good to excellent enantioselectivity. nih.govacs.org

Metal Catalysis: Chiral palladium complexes, often used in conjunction with a chiral Brønsted acid, have proven effective in asymmetric allylic C-H alkylation reactions to create functionalized chiral heterocycles with high enantioselectivity. researchgate.net

Resolution of Racemates: This method involves separating a 50:50 mixture of enantiomers. A common technique is to react the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by methods like crystallization or chromatography. Following separation, the chiral auxiliary is removed to yield the pure enantiomers of the original compound. nih.gov This approach has been successfully used for the resolution of chiral benzazepine derivatives. nih.gov

These synthetic strategies provide access to enantioenriched dione-containing molecules, which are valuable building blocks for natural products and medicinally active compounds. nih.gov

Conformational Analysis of (this compound Rings

The bicyclo[3.3.1]nonane skeleton, which represents a (this compound system when functionalized with carbonyl groups at appropriate positions (e.g., bicyclo[3.3.1]nonane-3,7-dione), is composed of two fused six-membered rings. The conformational preference of these rings is a delicate balance of steric and electronic factors.

Preferred Ring Conformations and Pseudorotation Cycles

Bicyclo[3.3.1]nonane and its derivatives can, in principle, exist in several conformations, including a twin-chair (CC), a boat-chair (BC), and a twin-boat (BB) form. nih.govvu.lt For the unsubstituted bicyclo[3.3.1]nonane, the twin-chair conformation is generally the most stable. nih.gov However, the introduction of substituents can shift this equilibrium. For example, bulky substituents at the 3 and 7 positions can introduce significant 1,3-diaxial steric repulsion in the twin-chair form, leading to a preference for the boat-chair conformation. rsc.org

In some heterocyclic analogues, such as 2,4-dioxabicyclo[3.3.1]nonane, the 1,3-dioxane (B1201747) ring has been shown to adopt a boat form. researchgate.net The interplay of these conformations is critical, and the molecule can undergo interconversion between them. While not a classical pseudorotation as seen in five-membered rings, the interconversion between different chair and boat forms represents a dynamic conformational landscape. The Berry pseudorotation mechanism is a well-known process for positional isomerization in trigonal bipyramidal molecules and provides a conceptual framework for understanding such dynamic processes. wikipedia.orgresearchgate.net

The solid-state structure of endo,endo-bicyclo[3.3.1]nonane-2,6-diol reveals a hydrogen-bonded, three-dimensional network. rsc.org This illustrates how intermolecular forces can also influence the preferred conformation in the crystalline state.

Energetic Barriers to Conformational Interconversion

The transition between different conformations is not without an energetic cost. The energy required to overcome the barrier to interconversion can be determined experimentally, often using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy.

For the bicyclo[3.3.1]nonane system, the energy barrier for the chair-to-chair interconversion is a key parameter. In the case of 9-thiabicyclo[3.3.1]nonane-2,6-dione, the energy barrier for the chair-to-chair interconversion has been reported to be 12.3 kcal/mol. This value provides insight into the conformational flexibility of the ring system.

In the case of atropisomers arising from restricted rotation, the rotational barriers represent the energy required for the molecule to convert between its enantiomeric forms. As seen in the table in section 4.2.3, these barriers can vary significantly based on the steric bulk of the substituents. For 9-(4-methoxyphenyl)-9-(1-naphthyl)bicyclo[3.3.1]nonane, the barrier for the rotation of the naphthyl group is so high (>25 kcal/mol) that the enantiomers are configurationally stable at room temperature. unibas.it In contrast, the rotational barriers for the aryl groups in 9-(4-methoxyphenyl)-9-(3-methylphenyl)bicyclo[3.3.1]nonane are much lower, around 13.6 kcal/mol, indicating more rapid interconversion between the atropisomers. unibas.it

These energetic considerations are fundamental to understanding the dynamic nature of (this compound systems and their derivatives, dictating which conformations are populated at a given temperature and the timescale of their interconversion.

Advanced Structural Characterization of 1h,5h Dione Systems

High-Resolution Spectroscopic Techniques for (1H,5H)-Dione Analysis

Spectroscopic methods are indispensable for analyzing the structure of (1H,5H)-diones in solution. They offer detailed insights into atomic connectivity, stereochemistry, and the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of organic molecules, including complex dione (B5365651) systems. emerypharma.com One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, respectively. However, for intricate (this compound structures, multi-dimensional (2D) NMR experiments are essential for unambiguous assignments. youtube.comresearchgate.net

¹H-¹H Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to identify adjacent protons within the molecular scaffold. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) , also known as Heteronuclear Multiple Quantum Coherence (HMQC), correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. emerypharma.comyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. emerypharma.comnih.gov This technique is particularly valuable for identifying quaternary carbons and connecting different molecular fragments. youtube.com For instance, in the analysis of 6-(3-acetyl-3-methyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, HMBC experiments were vital in detecting and assigning all four nitrogen atoms, confirming the intact 1,2,3-triazene chain. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, even if they are not directly connected through bonds. This is critical for determining stereochemistry and conformational preferences in flexible dione systems. thieme-connect.de

The inclusion of ¹⁵N NMR, often through inverse-detected experiments like HMBC, provides direct information about the nitrogen atoms within the heterocyclic cores of many dione compounds. nih.gov The chemical shifts and coupling constants involving ¹⁵N are highly sensitive to the local electronic structure. nih.govresearchgate.net For example, ¹H–¹⁵N gs-HMBC has been used as a practical method to determine ¹⁵N NMR chemical shifts at natural abundance for compounds like 3-(1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-diones. researchgate.net

| Compound | Technique | Nucleus | Key Chemical Shifts (ppm) | Reference |

|---|---|---|---|---|

| 6-(3-acetyl-3-methyltriaz-1-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | ¹³C-NMR | ¹³C | 28.6 (N-CH₃), 163.5, 163.9 (C=O) | nih.gov |

| 3-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | ¹H-NMR | ¹H | 12.21 (NH), 8.35 (triazole H), 7.96-7.31 (aromatic H), 5.51 (OH), 4.77 (CH₂) | researchgate.net |

| 3-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione | ¹³C-NMR | ¹³C | 174.9, 158.4 (C=O), 143.7, 140.4, 124.2 (aromatic/triazole C), 55.0 (CH₂) | researchgate.net |

| 3,3′-dihydroxy-2,2′-diindan-1,1′-dione (5,5'-dimethyl isomer) | ¹H-NMR | ¹H | 14.59 (OH), 7.82-7.39 (aromatic H), 2.44 (CH₃) | kyushu-u.ac.jp |

| 3,3′-dihydroxy-2,2′-diindan-1,1′-dione (unsubstituted) | ¹³C-NMR | ¹³C | 187.58 (avg. C=O/C-OH), 143.6-121.9 (aromatic C) | kyushu-u.ac.jp |

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information on the functional groups and intermolecular interactions, such as hydrogen bonding, within (this compound systems. uni-siegen.deresearchgate.net These two techniques are complementary; FT-IR is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the molecule's polarizability. ksu.edu.saolemiss.edu

In (this compound compounds, the carbonyl (C=O) stretching vibrations are particularly informative. They typically appear as strong bands in the FT-IR spectrum in the region of 1600-1800 cm⁻¹. The exact frequency of the C=O stretch is sensitive to the molecular environment, including conjugation, ring strain, and hydrogen bonding. Hydrogen bonding, in particular, tends to lower the C=O stretching frequency. nih.gov For example, in a study of 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethanone, FT-IR and FT-Raman spectra were recorded and analyzed to understand its vibrational modes. nih.gov

Raman spectroscopy is highly effective for studying homo-nuclear bonds (e.g., C-C, C=C) and is less susceptible to interference from water, making it suitable for analyzing samples in aqueous media. ksu.edu.saspectroscopyonline.com It can be used to probe the skeletal vibrations of the dione ring system and substituents. Studies on flavonoid molecules like quercetin (B1663063) have shown that Raman spectroscopy, combined with theoretical calculations, can identify characteristic spectral features and reveal the influence of intermolecular hydrogen bonds. nsf.gov The analysis of specific IR and Raman bands can serve as markers for hydrogen bonding and other intermolecular interactions within the crystal lattice or in solution. nih.gov

| Vibrational Mode | Typical FT-IR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) | Comments | Reference |

|---|---|---|---|---|

| N-H Stretch | 3200-3500 | 3200-3500 | Broadened by hydrogen bonding | researchgate.net |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | Medium to weak intensity | researchgate.net |

| C=O Stretch (Dione) | 1650-1750 | 1650-1750 | Strong in IR. Frequency decreases with conjugation and H-bonding. | nih.govnih.gov |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 | Often appears as multiple bands. Stronger in Raman. | nsf.gov |

| C-N Stretch | 1200-1350 | 1200-1350 | Variable intensity | researchgate.net |

For chiral (this compound compounds, determining the absolute configuration is a critical aspect of their structural characterization. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique for this purpose. researchgate.netmdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. nih.gov

The absolute configuration is typically assigned by comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for the possible enantiomers. mdpi.com A good match between the experimental and a calculated spectrum allows for a confident assignment of the absolute stereochemistry. This combined experimental and computational approach has become a reliable alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. researchgate.net

A notable application of this method was in determining the absolute configuration of fungal dihydropyranpyran-4,5-diones, such as radicinin (B73259) and cochliotoxin. mdpi.com Researchers measured the experimental ECD spectra and compared them to Time-Dependent Density Functional Theory (TD-DFT) calculations for the possible stereoisomers. The excellent agreement between the experimental spectrum of radicinin and the spectrum calculated for the (2S,3S) configuration confirmed its stereochemistry. mdpi.com This approach demonstrates the power of chiroptical methods in unambiguously assigning the absolute configuration of complex chiral diones. cam.ac.uk

Solid-State Structural Analysis of (this compound Compounds

While solution-state techniques provide information on molecular structure and dynamics, solid-state analysis reveals the precise arrangement of molecules in the crystalline phase, including packing effects and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. nih.gov It provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the atomic connectivity and stereochemistry of (this compound compounds. nih.gov For chiral molecules, X-ray crystallography can directly determine the absolute configuration, provided a good quality crystal is available and anomalous scattering effects can be measured. nih.gov

The crystallographic data obtained for a triazole-functionalized quinoline-2,4-dione derivative, for example, confirmed its triclinic crystal system and provided exact cell parameters, confirming the structure that had been deduced from spectroscopic methods. researchgate.net Such detailed structural information is invaluable for understanding structure-activity relationships and for rational drug design. nih.gov

| Parameter | Value |

|---|---|

| Compound | C₁₂H₁₃ClN₄OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.875(4) |

| b (Å) | 13.165(6) |

| c (Å) | 13.295(6) |

| α (°) | 97.199(8) |

| β (°) | 93.065(9) |

| γ (°) | 95.187(8) |

| Volume (ų) | 1359.0(11) |

| Z | 4 |

Data sourced from a study on triazole-functionalized quinoline-2,4-diones. researchgate.net

Many (this compound systems can exist in different tautomeric forms, often involving proton transfer between nitrogen and oxygen atoms. Crystallographic studies are essential for identifying the predominant tautomer in the solid state. Furthermore, these studies reveal the intricate network of intermolecular interactions, particularly hydrogen bonds, that dictate the crystal packing. acs.org

Hydrogen-bonding networks play a critical role in the stability and properties of molecular crystals. tue.nl In a study of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives, researchers investigated tautomerization involving double proton transfer both in solution and in the solid state. kyushu-u.ac.jp While NMR data in solution suggested rapid proton transfer between tautomers, solid-state analysis can pinpoint the specific hydrogen-bonding motifs and the fixed positions of the protons in the crystal lattice. The dynamics of such hydrogen bonds, including intermolecular proton transfer and lactam-lactim tautomerism, can be studied through a combination of crystallographic methods and theoretical calculations, providing a deeper understanding of the system's behavior. nih.gov

Theoretical and Computational Studies on 1h,5h Dione Systems

Molecular Dynamics and Molecular Mechanics Simulations of (1H,5H)-Diones

Solvent Effects Modeling on (1H,5H)-Dione Behavior

The influence of the surrounding solvent environment is a critical factor in determining the behavior, stability, and reactivity of chemical compounds, including those featuring the (this compound structural motif. Theoretical and computational studies play a vital role in elucidating these solvent effects, providing insights that complement experimental observations. By employing various computational chemistry methods, researchers can model how different solvents impact molecular properties such as tautomeric equilibria, conformational preferences, electronic distributions, and reaction pathways.

Computational Approaches to Solvation

To account for solvent effects in computational studies, several theoretical models are utilized. Among the most prevalent are continuum solvation models , which treat the solvent as a continuous medium characterized by its bulk dielectric constant acs.org. These models are computationally efficient and offer a good approximation for bulk solvent behavior.

Polarizable Continuum Model (PCM): The PCM and its variations (e.g., CPCM) are widely applied. They represent the solute as a cavity within a continuous dielectric medium, allowing for the calculation of solvation free energies and their impact on molecular properties cdnsciencepub.comchemmethod.comscirp.orgd-nb.info.

Solvation Model based on Density (SMD): The SMD model is another popular approach that accounts for the solvent's bulk dielectric constant and surface tension, offering a robust method for calculating solvation free energies cdnsciencepub.comresearchgate.net.

These continuum models are typically employed in conjunction with quantum chemical methods, most commonly Density Functional Theory (DFT) . Various DFT functionals, such as B3LYP, M06-2X, and ωB97XD, combined with different basis sets (e.g., 6-31+G(d), 6-311++G(d,p)), are used to optimize molecular geometries and calculate electronic properties, which are then refined by considering solvent effects cdnsciencepub.comd-nb.inforesearchgate.netorientjchem.org.

Observed Impacts of Solvent Effects on Dione (B5365651) Systems

The inclusion of solvent effects in computational models has revealed significant influences on the characteristics of dione systems:

Tautomerism and Stability: For dione compounds capable of tautomerism, such as β-diketones, solvents can substantially alter the equilibrium between different tautomeric forms (e.g., keto-enol). For instance, studies on pentane-2,4-dione (acetylacetone) have shown that solvent polarity can influence the enol content, with specific computational methods and solvation models providing accurate predictions of these shifts cdnsciencepub.com. Research on 3-phenyl-2,4-pentanedione (B1582117) indicated that polar solvents tend to stabilize the keto tautomer over the enol form, often attributed to the higher polarity of the keto isomer or specific solute-solvent interactions orientjchem.org.

Electronic and Structural Properties: Solvent interactions can modify molecular geometries, dipole moments, and charge distributions. For systems featuring the dipyrrolo[2,3-b:2',3'-e]pyrazine-2,6(this compound core, computational studies using DFT with PCM and SMD models have been employed to evaluate optoelectronic properties and intramolecular charge transfer (ICT) characteristics, demonstrating the sensitivity of these properties to the solvent environment researchgate.net. Similarly, studies on quinazoline-dione derivatives have shown that solvent dielectric media can have a slight but discernible effect on molecular geometry and electronic properties, with stability often increasing from the gas phase to solution d-nb.info.

Reactivity: Solvation models can also be applied to understand how solvents affect reaction mechanisms and parameters like pKa. For example, the M06-2X functional combined with the SMDsSAS solvation model demonstrated high accuracy in predicting pKa values for certain dione-containing systems, highlighting the utility of these methods for studying solvent-dependent reactivity researchgate.net. Furthermore, studies on the tosylates of dihydroxypyrrolidine-2,5-dione have utilized DFT with PCM to investigate thermodynamic and kinetic factors influencing their stability and potential conversion to maleimides, underscoring the role of solvent in reaction pathways scirp.org.

Benchmarking and Accuracy

The reliability of computational predictions for solvent effects is often assessed by comparing calculated values with experimental data. This benchmarking process involves evaluating the accuracy of different combinations of DFT functionals and solvation models using metrics such as Mean Absolute Error (MAE) and Root Mean Square Deviation (RMSE). For instance, in the study of pentane-2,4-dione tautomerism, methods like B2PLYP/6-31+G(2d,p) and CBS-QB3, when coupled with solvation models, yielded reasonable agreement with experimental enol content cdnsciencepub.com. Similarly, the M06-2X/SMDsSAS combination showed good precision for pKa predictions, with an RMSE of 0.77 pK units researchgate.net.

The following tables summarize some of the computational approaches and findings related to solvent effects on dione systems:

Table 1: Computational Methods and Solvation Models for Dione Systems

| Compound/System | Computational Method(s) | Solvation Model(s) | Key Property Studied | Reference |

| Pentane-2,4-dione (Acetylacetone) | MP2, B3LYP, M06-2X, B2PLYP, CBS-QB3, etc. | PCM, CPCM, SMD | Keto-enol tautomerization equilibrium, enol content | cdnsciencepub.com |

| 3-Phenyl-2,4-Pentanedione | B3LYP/6-31+G(d) | Implicit Solvents | Tautomeric equilibrium, stability | orientjchem.org |

| Dipyrrolo[2,3-b:2',3'-e]pyrazine-2,6(this compound core based chromophores | B3LYP, M06-2X, etc. | PCM, SMD (SMDsSAS) | pKa, optoelectronic properties, ICT properties | researchgate.net |

| 1-Methyl-5-phenyl-5H-pyrido[1,2-a]quinazoline-3,6-dione | B3LYP/6-31++G(d), B3LYP/6-311G(d,p) | PCM | Stability, geometry, electronic properties | d-nb.info |

| Tosylates of 3,4-Dihydroxypyrrolidine-2,5-dione | DFT | PCM | Thermodynamic and kinetic factors, stability | scirp.org |

Table 2: Accuracy Metrics in Solvent Effect Modeling for Diones

| Compound/System | Computational Method (Functional/Basis Set) | Solvation Model | Property Studied | MAE / RMSE | Reference |

| Pentane-2,4-dione (Acetylacetone) | B2PLYP/6-31+G(2d,p) | Implicit | Enol content | MAE: 2.30 | cdnsciencepub.com |

| Pentane-2,4-dione (Acetylacetone) | CBS-QB3 | Implicit | Enol content | MAE: 5.45 | cdnsciencepub.com |

| Dipyrrolo[2,3-b:2',3'-e]pyrazine-2,6(this compound core based chromophores | M06-2X / SMDsSAS | SMD | pKa | RMSE: 0.77 pK unit | researchgate.net |

These computational investigations underscore the significant role of solvent effects in shaping the properties and behavior of (this compound systems, providing valuable insights for both fundamental understanding and the design of new molecules.

Applications of 1h,5h Dione Systems in Chemical Sciences

Role as Versatile Synthetic Building Blocks

The inherent reactivity of the (1H,5H)-dione core, characterized by its active methylene (B1212753) group and multiple sites for electrophilic and nucleophilic attack, establishes it as a premier building block in synthetic organic chemistry. This versatility allows for the construction of a vast array of complex molecular architectures.

Precursors for Complex Heterocyclic Systems

(this compound systems are cornerstone precursors for the synthesis of a multitude of complex heterocyclic structures, primarily through multicomponent reactions (MCRs). Barbituric acid and its thio-analogue, which contain the pyrimidine-2,4,6(1H,3H,5H)-trione core, are exemplary building blocks. They readily undergo condensation reactions with various reagents to yield highly functionalized fused heterocycles. nih.govnih.gov

For instance, the one-pot, three-component reaction of barbituric acid, an aromatic aldehyde, and malononitrile (B47326) is a classic and efficient method for preparing pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones. ijacskros.comnih.gov This reaction typically proceeds via an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization. researchgate.net By modifying the starting materials, a wide range of derivatives can be accessed. For example, using 3-amino-5,5-dimethylcyclohex-2-enone in a similar three-component reaction yields tetrahydropyrimido[4,5-b]quinolines. nih.govresearchgate.net Further complexity can be introduced to create elaborate polycyclic systems, such as pyrido[2,3-d:6,5-d']dipyrimidines, through the condensation of barbituric acids with aldehydes and aminouracils. nih.govwikipedia.org

The following table summarizes several key transformations starting from (this compound systems to form more complex heterocycles.

| Starting Dione (B5365651) System | Reagents | Resulting Heterocycle | Ref. |

| Barbituric Acid | Aromatic Aldehyde, Malononitrile | Pyrano[2,3-d]pyrimidine-dione | ijacskros.com |

| Thiobarbituric Acid | Aldehyde, 3-Amino-5,5-dimethylcyclohex-2-enone | Tetrahydropyrimido[4,5-b]quinoline | nih.gov |

| Barbituric Acid | Aldehyde, 6-Aminouracil | Pyrido[2,3-d:6,5-d']dipyrimidine | nih.gov |

| 1,3-Dimethylbarbituric Acid | Isatin, Substituted BA or 1,3-Indanedione | Spirooxindole-Barbituric Acid Derivative | mdpi.com |

| Barbituric Acid | Aromatic Aldehyde, Dimedone | Chromeno-based Barbituric Acid Derivative | nih.gov |

Key Intermediates in Multi-Step Organic Syntheses

Beyond their role as starting materials, (this compound systems are crucial intermediates in multi-step synthetic pathways. In these sequences, the dione core is formed and then further elaborated to achieve the final target molecule.

A notable example is the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. In one approach, 5-bromo-6-chloro-1,3-dimethyluracil (a pyrimidine (B1678525) dione derivative) undergoes a Sonogashira reaction with various alkynes to produce alkynylated uracil (B121893) intermediates. These intermediates are then subjected to a domino C-N coupling/hydroamination reaction with anilines to construct the final fused pyrrolopyrimidine scaffold. nih.gov This strategy highlights the uracil dione as a key platform that is first functionalized and then cyclized to build the target heterocyclic system.

Similarly, the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones utilizes a 2H-thieno[2,3-d] nih.govijacskros.comoxazine-2,4(1H)-dione as a pivotal intermediate. This thieno-dione intermediate reacts with aromatic aldehydes and amines in a one-pot procedure to furnish the desired complex thienopyrimidinones, avoiding the need for tedious purification steps. nih.gov

Scaffolds for Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for rapidly generating large libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science. rsc.orgresearchgate.netmdpi.com (this compound systems, particularly barbituric acid, are ideal scaffolds for these approaches due to their ability to participate in a wide range of multicomponent reactions (MCRs). researchgate.netnih.govgoogle.com

The principle of using a dione scaffold in combinatorial chemistry is straightforward: by systematically varying the components in an MCR, a library of related but structurally distinct products can be synthesized efficiently. rsc.org For example, in the synthesis of pyrano[2,3-d]pyrimidines, one can use a diverse set of aldehydes along with barbituric acid and malononitrile to create a library of compounds with various substituents on the pyran ring. ijacskros.com This approach allows for the exploration of a large chemical space around a core heterocyclic framework.

The synthesis of 3,4,5-trisubstituted 2(5H)-furanones from halogenated 5-alkoxy-2(5H)-furanone intermediates further illustrates this concept. By reacting a sub-library of these furanones with a selection of different amines, a larger, more diverse library of final products was constructed for biological evaluation. nih.gov This highlights how a common dione-like core can be leveraged to generate molecular diversity, a central goal of combinatorial chemistry. researchgate.netgoogle.com

Contributions to Advanced Materials Science and Related Fields

The unique electronic and photophysical properties of (this compound systems and their derivatives make them valuable components in the development of advanced functional materials.

Components in Organic Electronics and Photopolymerization Applications

Derivatives of (1H,5H)-diones have emerged as promising materials for applications in organic electronics and photopolymerization. Specifically, dione derivatives with push-pull electronic structures have been developed as highly efficient photoinitiators for free-radical polymerization, a process central to 3D printing and coatings.

In a recent study, new dyes based on indane-1,3-dione and 1H-cyclopenta[b]naphthalene-1,3-dione moieties were synthesized. When combined with an amine and an iodonium (B1229267) salt, these dione-based dyes form three-component photoinitiating systems that can efficiently initiate the polymerization of acrylates upon exposure to visible light (e.g., a 405 nm LED). The high performance of these systems, which can operate at very low concentrations, makes them excellent candidates for advanced applications like stereolithography-based 3D printing.

While direct applications of pyrimidine-dione systems in organic field-effect transistors (OFETs) are still emerging, their derivatives are known components in organic light-emitting diodes (OLEDs). The tunable photophysical properties of fused dione systems, such as pyrrolo[3,2-d]pyrimidines, suggest their potential as organic semiconductors or emitters. nih.gov

Application in Optical Sensing and Non-Linear Optical (NLO) Materials

The chromophoric nature of many fused (this compound systems makes them suitable for applications in optical technologies. Several pyrano[2,3-d]pyrimidine derivatives have been investigated as potential non-linear optical (NLO) materials. NLO materials are critical for technologies like optical switching and frequency conversion, and the highly conjugated, asymmetric electronic structure of certain dione derivatives makes them promising candidates.

Furthermore, the fluorescence properties of these systems are highly sensitive to their chemical environment and substitution pattern, making them attractive for use in optical sensing. Research on pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has shown that their UV-vis absorption and fluorescence emission can be systematically tuned by altering the substituents on the heterocyclic core. nih.govnih.gov For example, introducing an electron-donating N,N-dimethylaminophenyl group leads to a significant bathochromic (red) shift in both absorption and emission, along with a dramatic increase in fluorescence quantum yield. nih.gov This tunability is a key requirement for developing fluorescent probes that can signal the presence of specific analytes or changes in their environment.

The table below presents photophysical data for selected pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, illustrating the effect of substitution on their optical properties.

| Compound | Substituent (Aniline) | Substituent (Alkyne) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Ref. |

| 4a | p-Tolyl | Phenyl | 290 | 462 | 9% | nih.govnih.gov |

| 4j | p-Anisyl | 4-Trifluoromethylphenyl | 305 | - | ~0.1% | nih.govnih.gov |

| 4k | p-Anisyl | 4-N,N-Dimethylaminophenyl | 390 | 418 | 83% | nih.govnih.gov |

| 4l | p-Tolyl | 4-N,N-Dimethylaminophenyl | 387 | 436 | 71% | nih.govnih.gov |

| 4m | p-Anisyl | 2-Thienyl | 315 | 364 | 4% | nih.govnih.gov |

Ligands in Coordination Chemistry for Material Development

(this compound systems and their derivatives have emerged as versatile ligands in coordination chemistry, facilitating the construction of a wide array of coordination polymers and metal complexes with diverse structural motifs and functional properties. The presence of both hydrogen bond donors and acceptors, along with carbonyl oxygen atoms capable of coordinating to metal centers, allows these ligands to form predictable and stable frameworks.

The utility of dione-based ligands is exemplified by the use of dipyridone systems in the self-assembly of coordination polymers. For instance, 1H,1′H-[3,3′]bipyridinyl-6,6′-dione has been shown to form a two-dimensional coordination polymer with cobalt(II). rsc.org The structure of this material, CP-671, is directed by the coordination of the 2-pyridone ligating group to the cobalt cation, demonstrating the potential of these ligands in designing novel coordination polymers with structural diversity. rsc.org The formation of predictable patterns through hydrogen bonding is a key feature of these dipyridone ligands. rsc.org

Another significant dione-containing ligand is 1,10-phenanthroline-5,6-dione (B1662461) (pdon). This ligand is particularly noteworthy for its ability to act as a bridge between two metal centers, enabling the formation of binuclear or multinuclear complexes. researchgate.net The interaction can occur through its diimine binding site and the o-quinoid group. researchgate.net Research on transition metal complexes of pdon has led to the synthesis of various mono- and polynuclear metal complexes, as well as mixed-ligand systems. researchgate.net

The coordination of 1,10-phenanthroline-5,6-dione with metal ions like nickel(II) and zinc(II) has resulted in the formation of discrete coordination structures that can extend into 3D supramolecular frameworks through hydrogen bonding. tandfonline.com These materials exhibit interesting thermal and electrochemical properties. For example, a nickel complex with this ligand has demonstrated redox activity under alkaline conditions, suggesting its potential as a redox reaction mediator. tandfonline.com

The following table summarizes the details of selected coordination polymers and complexes formed from dione-based ligands:

| Ligand | Metal Ion | Resulting Complex/Polymer | Dimensionality | Key Findings | Reference |

| 1H,1′H-[3,3′]bipyridinyl-6,6′-dione | Co(II) | CP-671 | 2D | Forms predictable patterns via hydrogen bonding; demonstrates potential for designing novel coordination polymers. | rsc.org |

| 1,10-phenanthroline-5,6-dione | Ni(II) | [Ni(phon)(H₂O)₄]·SO₄·2H₂O | 3D Supramolecular | Exhibits redox activity, suggesting potential as a redox mediator. | tandfonline.com |

| 1,10-phenanthroline-5,6-dione | Zn(II) | [Zn(phon)(H₂O)₄]·SO₄·2H₂O | 3D Supramolecular | Isomorphic to the Ni(II) complex but lacks redox activity. | tandfonline.com |

The development of functional materials using dione ligands extends to the creation of luminescent coordination polymers. While not exclusively focused on (this compound systems, the principles of using emissive ligands to construct such materials are relevant. mdpi.com The photophysical properties of these coordination polymers can be tuned by the choice of both the metal ion and the organic ligand. mdpi.com

Furthermore, the synthesis of ligands derived from dione precursors, such as the condensation reaction between 1,2-di(pyridin-2-yl)ethane-1,2-dione and substituted 1,2-diaminoquinoxalines, has yielded ligands for water-soluble ruthenium(II) complexes. acs.orgacs.org The resulting metal-to-ligand charge transfer (MLCT) bands in the UV-visible absorption spectra confirm the coordination of these π-acceptor ligands to the ruthenium center. acs.orgacs.org

The structural diversity and functional potential of materials derived from dione-based ligands underscore their importance in the ongoing development of new materials in coordination chemistry. The ability to systematically modify the ligand structure provides a powerful tool for tuning the properties of the resulting coordination polymers and complexes for specific applications. nih.gov

Future Directions and Emerging Research Avenues for 1h,5h Dione Systems

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of pyrano-pyridine and related dione (B5365651) systems is continuously evolving, with a strong emphasis on improving efficiency, sustainability, and molecular diversity. Future research is directed towards several key areas:

Advanced Catalysis: A significant trend is the move towards more sophisticated and reusable catalytic systems. While traditional catalysts have been effective, the future lies in the application of nanocatalysts, such as magnetic nanoparticles (e.g., Fe₃O₄, CuO, CeO₂/ZrO₂), which offer high efficiency and easy separation and recyclability. acs.orgnih.govjsynthchem.com The development of novel hybrid and organocatalysts, including L-proline and aspartic acid, also presents a promising route to enhance reaction selectivity and yield under mild conditions. acs.orgresearchgate.net

Green Chemistry Approaches: The principles of green chemistry are becoming central to synthetic design. This includes the use of environmentally benign solvents like water and ethanol, or solvent-free "neat" reaction conditions. researchgate.netnih.gov Furthermore, energy-efficient techniques such as microwave and ultrasound irradiation are being explored to accelerate reaction times and improve yields, often leading to cleaner reaction profiles. nih.govnih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are a powerful tool for building molecular complexity in a single step, and their application to (1H,5H)-dione systems is a major area of future development. acs.org These reactions, which involve combining three or more starting materials, are highly atom-economical and efficient for generating libraries of diverse compounds. researchgate.net Research will likely focus on designing new MCRs that provide access to previously inaccessible scaffolds. acs.org

Flow Chemistry: The transition from batch processing to continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of pyrano-pyridine diones could lead to higher purity products and more reproducible outcomes, facilitating their larger-scale production for materials science applications.

A summary of emerging catalytic systems for the synthesis of related pyran-fused heterocycles is presented below.

| Catalyst Type | Specific Example | Key Advantages | Relevant Scaffolds |

| Nanocatalysts | Magnetic Fe₃O₄ NPs | Easy recovery and reuse, high efficiency | Pyrano[2,3-c]pyrazoles |

| Biocatalysts | Aspartic Acid | Environmentally friendly, mild conditions, low cost | Tetrahydrobenzo[b]pyrans |

| Heterogeneous Catalysts | Sulfonic acid nanoporous silica (SBA-Pr-SO₃H) | High activity, solvent-free conditions | Pyrano[2,3-d]pyrimidine diones |

| Ionic Liquids | [pmim]HSO₄ SiO₂ | Recyclable, efficient for acid-catalyzed reactions | Pyrano[2,3-b]pyrroles |

Exploration of Undiscovered Reactivity and Transformation Pathways

The (this compound core is not merely a synthetic endpoint but a versatile intermediate for further chemical transformations. Future research will increasingly focus on leveraging the inherent reactivity of this scaffold to access novel molecular frameworks.

Ring Transformation Reactions: The pyran ring within these systems can serve as a precursor to other heterocyclic structures. For example, studies have shown that pyrano[2,3-c]pyrazoles can be converted into pyrazolo[3,4-b]pyridine scaffolds. nih.gov Future work will likely explore other nucleophile-induced ring-opening and rearrangement reactions to generate a wider array of complex heterocyclic systems.

Post-Synthetic Functionalization: Developing methods for the selective functionalization of the pre-formed dione scaffold is a critical research avenue. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira) have been successfully applied to introduce diverse aryl, vinyl, and alkynyl groups onto related pyrano[2,3-c]pyrazol-4(2H)-one systems. mdpi.com Expanding these methods will enable the fine-tuning of molecular properties for specific applications.

Derivatization of Peripheral Functional Groups: The substituents on the pyrano-pyridine core, often introduced during the initial synthesis, offer handles for further chemical modification. For instance, amino groups can be diazotized or acylated, and carbonyl groups can undergo condensation reactions to build more complex, fused-ring systems. nih.govmdpi.com The reaction of the dione core with reagents like formamide or phenyl isothiocyanate has been shown to yield fused dipyrimidine derivatives, highlighting the potential for creating extended heterocyclic structures. nih.gov

Advancement in Theoretical and Computational Modeling of (1H,5H)-Diones

Computational chemistry is an indispensable tool for understanding the properties of (this compound systems and for guiding the design of new molecules and experiments. Future research will benefit from more sophisticated and integrated computational approaches.

Predictive Reaction Modeling: While computational methods are widely used to study final compounds, their application in predicting reaction outcomes and optimizing synthetic conditions is an emerging field. Using Density Functional Theory (DFT) to model reaction mechanisms, such as the Knoevenagel condensation followed by Michael addition and cyclization, can provide insights into transition states and intermediates, helping to rationalize product formation and improve yields. nih.govresearchgate.net

Excited-State Dynamics: For applications in materials science, understanding the photophysical properties of these molecules is crucial. Time-dependent DFT (TD-DFT) calculations are being used to study excited-state phenomena, such as the Excited-State Intramolecular Proton Transfer (ESIPT) observed in related 5-hydroxypyrano[2,3-c]pyrazoles, which is key to their fluorescent properties. mdpi.com Future work will likely involve more complex simulations to model their behavior in different environments.